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molecular formula C8H6FNO3 B8801235 2-Carbamoyl-3-fluorobenzoic acid CAS No. 83684-74-6

2-Carbamoyl-3-fluorobenzoic acid

Cat. No. B8801235
M. Wt: 183.14 g/mol
InChI Key: HRAQABLUEHTRHN-UHFFFAOYSA-N
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Patent
US04374267

Procedure details

A first solution of 3.32 parts of 3-fluorophthalic anhydride in 43 parts of dimethoxyethane was prepared. Separately, 86 parts of dimethoxyethane was added to a reaction vessel and ammonia was bubbled in to form a saturated solution of ammonia in dimethoxyethane. The ammonia addition was continued to maintain an excess while the 3-fluorophthalic anhydride solution was added to the ammonia/dimethoxyethane solution, slower with stirring over a 40 minute period. When all of the 3-fluorophthalic anhydride had been added, the ammonia addition was stopped and the reaction mixture was stirred for an additional five minute period to assure completion of the reaction. The dimethoxyethane was removed under reduced pressure. The remaining crude product was analyzed by C13 nuclear magnetic resonance 3-fluorophthalamic acid. A portion of the salt was dissolved in water, acidified, with concentrated hydrochloric acid to a pH of about 2.0, then cooled to form a white crystalline 3-fluorophthalamic acid having a melting point of 129°-132° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonia dimethoxyethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]2[C:6]([O:8][C:9](=[O:10])[C:4]=12)=[O:7].N.C(COC)OC>>[F:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[C:9]([NH2:1])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1
Step Three
Name
ammonia dimethoxyethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.C(OC)COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
slower with stirring over a 40 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional five minute period
Duration
5 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The dimethoxyethane was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
A portion of the salt was dissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=C(C(C(=O)O)=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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